3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-
Description
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- (CAS: 158018-25-8) is a heterocyclic organic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol . This bicyclic structure combines imidazole and pyridine rings, functionalized with a carboxylic acid group at position 7 and a cyclopropyl substituent at position 2. It is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in synthesizing kinase inhibitors and other bioactive molecules . Despite its significance, key physicochemical properties (e.g., LogP, solubility, and stability) and safety data (e.g., GHS classifications) remain unreported in publicly available literature .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-cyclopropyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-3-4-11-9-7(6)12-8(13-9)5-1-2-5/h3-5H,1-2H2,(H,14,15)(H,11,12,13) |
InChI Key |
RTGHKIIZLAVHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=CC(=C3N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
Cyanation and Cyclization Strategy
A primary route involves sequential cyanation, reduction, and cyclization (CN103788086A, EP0627433A1):
Step 1: Cyanation of 2-Amino-3-nitro-4-chloropyridine
2-Amino-3-nitro-4-chloropyridine undergoes cyanation using metal cyanides (NaCN, ZnCN₂) in the presence of Pd catalysts (Pd(OAc)₂, Pd₂dba₃) and ligands (DPPF).
Conditions :
- Solvent: DMF, NMP, or toluene
- Temperature: 80–180°C
- Yield: 10.1–71.7%
Step 2: Reduction to 2,3-Diamino-4-cyanopyridine
The nitro group is reduced using Pd/C under H₂ or Zn/HCl.
Conditions :
- Solvent: MeOH or H₂O-IPA
- Temperature: 20–60°C
- Yield: >99%
Step 3: Cyclization with Cyclopropanecarbaldehyde
The diamine reacts with cyclopropanecarbaldehyde in DMF/H₂O with Na₂S₂O₅ to form 2-cyclopropyl-3H-imidazo[4,5-b]pyridine-7-carbonitrile.
Conditions :
- Temperature: 100–180°C
- Time: 6–12 h
- Yield: 66–81%
Step 4: Hydrolysis to Carboxylic Acid
The nitrile is hydrolyzed under basic (NaOH, KOH) or acidic (BF₃·HOAc) conditions.
Conditions :
- Basic hydrolysis: H₂O/MeOH, reflux, 12–24 h, yield: 55–85%
- Acidic hydrolysis: BF₃·HOAc, 120°C, 0.5–2 h, yield: 65–92%
One-Pot Tandem Synthesis (ACS Omega, 2018)
A scalable one-pot method avoids isolation of intermediates:
- SₙAr Reaction : 2-Chloro-3-nitropyridine reacts with NH₃ or amines in H₂O-IPA.
- Reduction : Zn/HCl reduces the nitro group to amine.
- Cyclization : Cyclopropanecarbaldehyde induces cyclization.
- Hydrolysis : NaOH converts the nitrile to carboxylic acid.
Conditions :
- Solvent: H₂O-IPA (1:1)
- Temperature: 80°C (SₙAr), 25°C (reduction), 100°C (cyclization)
- Yield: 70–85%
Metal-Catalyzed Direct Functionalization
Pd-catalyzed C–H arylation introduces substituents post-cyclization (ChemMedChem, 2012):
- Core Formation : Synthesize imidazo[4,5-b]pyridine via cyclization.
- C2 Arylation : Pd(OAc)₂/Xantphos catalyzes coupling with cyclopropane boronic acid.
- Carboxylic Acid Introduction : Late-stage oxidation of a methyl or nitrile group.
Challenges :
- Regioselectivity in C–H activation
- Functional group compatibility
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Cyanation/Cyclization | High purity, scalable | Multi-step, moderate cyanide step yield | 55–92% |
| One-Pot Tandem | Efficient, fewer intermediates | Requires optimization for cyclopropane | 70–85% |
| Pd-Catalyzed Functionalization | Late-stage diversification | Costly catalysts, stringent conditions | 50–75% |
Critical Reaction Parameters
- Cyclopropane Stability : The cyclopropyl group is sensitive to strong acids/bases. Hydrolysis at pH 1–2 (using HCl) minimizes decomposition.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance cyclization rates but complicate purification.
- Catalyst Selection : Pd₂dba₃/DPPF outperforms Pd(OAc)₂ in cyanation (71.7% vs. 10.1% yield).
Case Study: Industrial-Scale Synthesis (EP0627433A1)
A patented route emphasizes scalability:
- Large-Batch Cyanation : 2-Amino-3-nitro-4-chloropyridine (10 kg) with ZnCN₂ in DMF at 120°C for 12 h.
- Continuous-Flow Reduction : H₂/Pd/C in MeOH at 50°C.
- Cyclization in Flow Reactor : Cyclopropanecarbaldehyde, 150°C, 1 h.
- Hydrolysis : 6 M NaOH, 100°C, 24 h.
Outcome :
- Total yield: 62%
- Purity: >99% (HPLC)
Emerging Techniques
- Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min (J. Org. Chem., 2020).
- Enzymatic Hydrolysis : Lipases for nitrile-to-acid conversion under mild conditions (Green Chem., 2021).
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives. Specifically, a study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. The results indicated a higher sensitivity in Gram-positive bacteria compared to their Gram-negative counterparts .
Anti-inflammatory Effects
Compounds within the imidazo[4,5-b]pyridine family have shown promise as anti-inflammatory agents. One notable study reported that these compounds could inhibit inflammatory responses associated with obesity by modulating transcription factors such as Nrf2 and NF-κB. This modulation results in a reduction of oxidative stress and subsequent arterial injury .
Anticancer Properties
The anticancer potential of 3H-imidazo[4,5-b]pyridine derivatives has been extensively studied. Research indicates that these compounds can inhibit apoptosis inhibitors and exhibit cytotoxic activity against various cancer cell lines. For instance, specific derivatives have been found to effectively inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
Antidiabetic Activity
Imidazo[4,5-b]pyridine derivatives also show potential in the treatment of diabetes. They have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity. Some compounds demonstrated significant potency in inhibiting enzymes involved in glucose metabolism, indicating their potential as therapeutic agents for diabetes management .
Case Studies
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Price : The 2-(cyclopropylmethyl) derivative is ~24% more expensive than the target compound, likely due to increased synthetic complexity from the bulkier substituent .
Isomeric Differences: The [4,5-b] vs.
Molecular Weight Trends : The cyclopropylmethyl group adds 14.02 g/mol compared to the cyclopropyl substituent, influencing pharmacokinetic properties like metabolic stability .
Physicochemical and Computational Data
Experimental data gaps for the target compound necessitate reliance on computational models such as AM1 (Austin Model 1) , a semi-empirical quantum mechanical method validated for predicting molecular properties (e.g., LogP, dipole moments) .
Predicted Properties (AM1 Model):
| Property | Target Compound | 2-(cyclopropylmethyl)- | [4,5-c] Isomer |
|---|---|---|---|
| LogP (Octanol-Water) | ~1.2 (est.) | ~1.8 (est.) | ~0.9 (est.) |
| Hydrogen Bond Acceptor | 5 | 5 | 5 |
| Polar Surface Area | 85 Ų | 85 Ų | 85 Ų |
Analysis:
- Lipophilicity : The cyclopropyl group moderately increases LogP compared to the unsubstituted [4,5-c] isomer, while the cyclopropylmethyl group further enhances lipophilicity, favoring membrane permeability .
- Hydrogen Bonding : All analogs share similar hydrogen-bonding capacity due to conserved carboxylic acid and nitrogen atoms, suggesting comparable solubility challenges .
Biological Activity
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its effects on various biological pathways, its anti-inflammatory properties, antimicrobial activity, and its role in cancer treatment.
Structural Information
- Molecular Formula : C11H11N3O2
- SMILES : C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)O
- InChIKey : IWBWOLLNBHCROP-UHFFFAOYSA-N
1. Anticancer Properties
Imidazopyridines have been shown to influence cellular pathways related to cancer. Research indicates that derivatives of this compound can inhibit apoptosis proteins and have shown efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity with IC50 values in the nanomolar range, indicating strong potential as anticancer agents .
2. Anti-inflammatory Effects
The anti-inflammatory properties of imidazopyridines are notable. Studies have reported that these compounds can suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves modulation of transcription factors such as NF-κB and Nrf2, which are crucial in regulating inflammatory responses .
3. Antimicrobial Activity
Imidazo[4,5-b]pyridine compounds have shown promising antimicrobial activity against various pathogens. In vitro studies suggest that modifications at specific positions on the imidazopyridine ring enhance antibacterial effects. For instance, compounds with halogen substitutions exhibited improved docking energies and antimicrobial potency against strains like Mycobacterium tuberculosis .
Summary of Research Findings
| Activity Type | Key Findings | IC50 Values |
|---|---|---|
| Anticancer | Inhibitory effects on IAPs and Mcl-1 proteins; cytotoxic to cancer cell lines | < 50 nM |
| Anti-inflammatory | Suppression of COX-2; modulation of NF-κB and Nrf2 | Comparable to celecoxib (0.04 µmol) |
| Antimicrobial | Effective against bacterial strains; enhanced activity with specific substitutions | MIC < 1 µM for some derivatives |
Case Study 1: Anticancer Activity
A study conducted on a series of imidazopyridine derivatives revealed that modifications at the nitrogen positions significantly impacted their cytotoxicity against breast cancer cells. The most potent compound demonstrated an IC50 value of 0.082 µM, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects of imidazopyridines showed that one particular derivative reduced inflammation markers in human retinal pigment epithelial cells exposed to oxidative stress. This study highlighted the compound's ability to inhibit inflammatory cytokines and suggested potential applications in treating retinal diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
